molecular formula C14H16N2S B11868816 5-Thiophen-2-yl-1,2,3,4,5,6-hexahydro-[2,4]bipyridinyl

5-Thiophen-2-yl-1,2,3,4,5,6-hexahydro-[2,4]bipyridinyl

Cat. No.: B11868816
M. Wt: 244.36 g/mol
InChI Key: MZAJPZJWMHBAMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Thiophen-2-yl-1,2,3,4,5,6-hexahydro-[2,4]bipyridinyl is a heterocyclic compound that features a thiophene ring fused with a hexahydro-bipyridinyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiophen-2-yl-1,2,3,4,5,6-hexahydro-[2,4]bipyridinyl typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of thiophene derivatives and hexahydro-bipyridinyl precursors, which are subjected to cyclization reactions in the presence of catalysts and under specific temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Thiophen-2-yl-1,2,3,4,5,6-hexahydro-[2,4]bipyridinyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

5-Thiophen-2-yl-1,2,3,4,5,6-hexahydro-[2,4]bipyridinyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Thiophen-2-yl-1,2,3,4,5,6-hexahydro-[2,4]bipyridinyl involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Thiophen-2-yl-1,2,3,4,5,6-hexahydro-[2,4]bipyridinyl is unique due to its fused ring structure, which imparts distinct chemical reactivity and potential for diverse applications. Its combination of thiophene and hexahydro-bipyridinyl moieties makes it a versatile compound for research and industrial use .

Properties

Molecular Formula

C14H16N2S

Molecular Weight

244.36 g/mol

IUPAC Name

4-(5-thiophen-2-ylpiperidin-2-yl)pyridine

InChI

InChI=1S/C14H16N2S/c1-2-14(17-9-1)12-3-4-13(16-10-12)11-5-7-15-8-6-11/h1-2,5-9,12-13,16H,3-4,10H2

InChI Key

MZAJPZJWMHBAMG-UHFFFAOYSA-N

Canonical SMILES

C1CC(NCC1C2=CC=CS2)C3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.